

DL-4662 (Hydrochloride) Reference Standard Comparison Guide: Analytical & Structural Profiling

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Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671

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Executive Summary & Core Directive

DL-4662 (hydrochloride) is a synthetic cathinone derivative, chemically identified as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Unlike well-characterized therapeutic agents, DL-4662 is primarily utilized as a forensic reference standard for the identification of novel psychoactive substances (NPS) in biological and seized matrices.

This guide objectively compares DL-4662 against its structural progenitors (Pentedrone) and isobaric analogs to establish its unique analytical fingerprint. The focus is on chromatographic resolution, mass spectral fragmentation, and physicochemical stability, providing researchers with the data necessary to distinguish this compound from structurally similar "bath salt" derivatives.

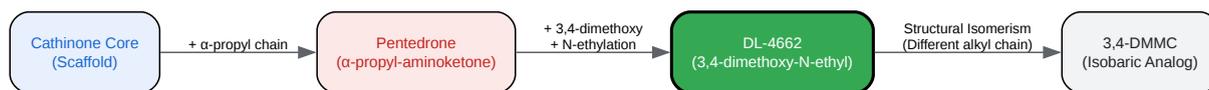
Structural & Mechanistic Profile

To understand the analytical behavior of DL-4662, one must analyze its Structure-Activity Relationship (SAR) relative to the cathinone scaffold. DL-4662 features a 3,4-dimethoxy substitution on the phenyl ring and an

-ethyl group, distinguishing it from Pentedrone.[1]

Structural Comparison Diagram

The following diagram illustrates the chemical derivation of DL-4662 from the core cathinone backbone, highlighting the critical modification sites that dictate its retention time and fragmentation pattern.



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Figure 1: Structural lineage of DL-4662 showing derivation from Pentedrone and relationship to isobaric analogs.[1]

Comparative Analysis: DL-4662 vs. Alternatives

In forensic analysis, the "performance" of a standard is defined by its ability to be resolved from interfering compounds. The table below compares DL-4662 with its primary structural analogs.

Physicochemical & Analytical Properties[1]

Feature	DL-4662 (HCl)	Pentedrone (HCl)	3,4-DMMC (HCl)
CAS Number	1674389-55-9	879722-57-3	1082110-00-6
Formula	C ₁₅ H ₂₃ NO ₃ · HCl	C ₁₂ H ₁₇ NO · HCl	C ₁₂ H ₁₇ NO · HCl
Molecular Weight	301.8 g/mol	227.7 g/mol	227.7 g/mol
Key Fragment (EI-MS)	72 (base peak)	86	58
Retention Index (HP-5)	High (>2000)	Medium (~1600)	Medium (~1650)
Solubility (PBS)	~10 mg/mL	~10 mg/mL	~5 mg/mL
Differentiation Factor	3,4-dimethoxy moiety increases polarity and RT	Lacks methoxy groups; elutes earlier	Lacks -propyl; distinct fragmentation

Expert Insight: The 3,4-dimethoxy substitution on DL-4662 significantly increases its molecular weight and polarity compared to Pentedrone. In GC-MS analysis, this results in a later elution time and a distinct fragmentation pattern dominated by the iminium ion formed by

-cleavage.

Mass Spectral Fragmentation Logic

- DL-4662: The base peak is typically 72 (derived from the -ethyl-2-aminopentane moiety after -cleavage). Secondary ions include the substituted benzoyl cation (165).
- Pentedrone: Base peak at 86 (-methyl-2-aminopentane fragment).
- Differentiation: The shift from 86 to 72 (or similar alkylamine fragments) is the primary mass spectral discriminator.

Experimental Protocols (Self-Validating)

The following protocols are designed for the analytical verification of DL-4662 in a research setting. These workflows include built-in validation steps (internal standards and blanks) to ensure data integrity.

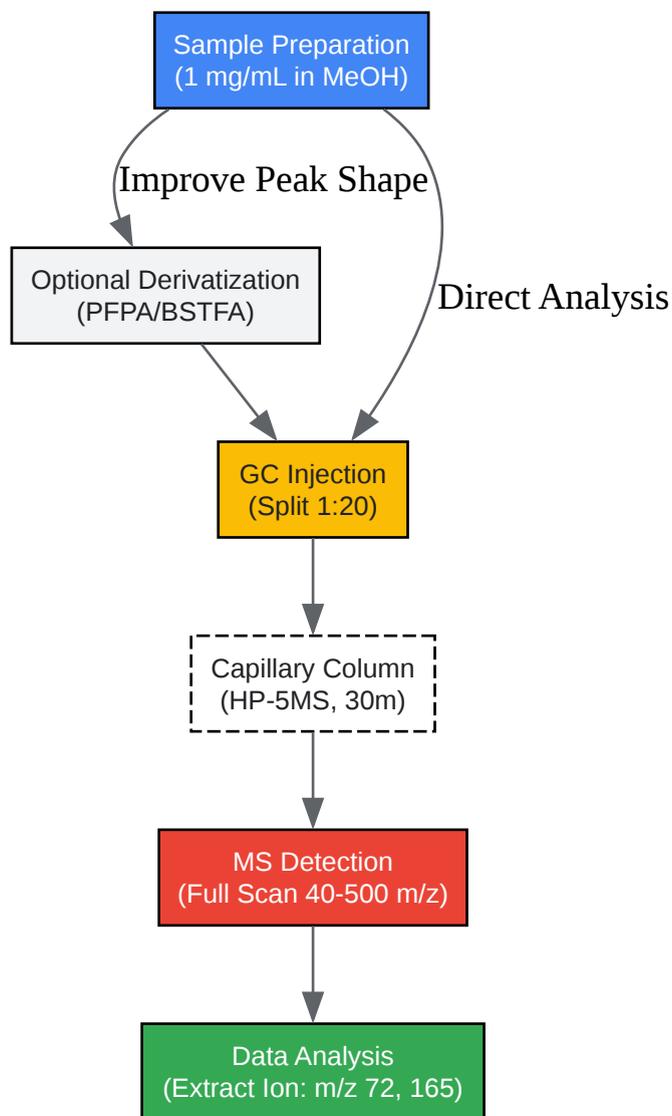
Protocol A: GC-MS Identification Workflow

Objective: To unambiguously identify DL-4662 and separate it from isobaric interference.

Reagents:

- DL-4662 HCl Reference Standard (solid).
- Methanol (LC-MS Grade).
- Internal Standard: Methamphetamine-d5 or Pentedrone-d3.

Workflow Diagram:



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Figure 2: GC-MS analytical workflow for DL-4662 identification.

Step-by-Step Methodology:

- Stock Solution: Dissolve 1 mg of DL-4662 HCl in 1 mL of methanol. Vortex for 30 seconds.
- Working Standard: Dilute stock 1:100 with methanol to achieve 10 µg/mL. Add Internal Standard (IS) to a final concentration of 1 µg/mL.
- GC Parameters:
 - Inlet: 250°C, Split mode (20:1).
 - Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).
 - Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
- Validation (Self-Check):
 - System Suitability: The IS peak must have a signal-to-noise ratio >100.
 - Identity Confirmation: The retention time of DL-4662 must be >1.5 min longer than Pentedrone under these conditions due to the dimethoxy group.
 - Spectral Match: The abundance ratio of 165 to 72 must be consistent with the reference library (typically < 10%).

Protocol B: Chiral Separation (Enantiomeric Purity)

As synthetic cathinones are often sold as racemates, determining enantiomeric composition is critical for pharmacological studies.

- Column: Lux Amylose-2 (chiral stationary phase).[1]
- Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
- Detection: UV at 220 nm.
- Result: DL-4662 typically appears as a racemate (two peaks, 1:1 ratio) unless specifically synthesized as a pure enantiomer.

Scientific Integrity & Handling

Solubility & Stability

- Solvent Choice: DL-4662 HCl is highly soluble in DMSO (10 mg/mL) and PBS (10 mg/mL). Avoid storing in basic aqueous solutions for extended periods, as the free base is prone to oxidation and dimerization (formation of pyrazines).
- Storage: Store the solid at -20°C. Working solutions in methanol are stable for ~1 week at -20°C.

Pharmacological Context (Caution)

While this guide focuses on analytical characterization, researchers must note that DL-4662 acts as a monoamine transporter substrate/inhibitor.

- Mechanism: Like Pentedrone, it likely inhibits the reuptake of Dopamine (DAT) and Norepinephrine (NET).
- Safety: Treat as a potent neurostimulant. Use proper PPE (gloves, fume hood) to prevent inhalation or contact.

References

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